2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of a chloro-substituted hydroxybenzylidene group attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the indene-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 2-(3-chloro-4-oxobenzylidene)-1H-indene-1,3(2H)-dione.
Reduction: Formation of 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3-diol.
Substitution: Formation of 2-(3-substituted-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione derivatives.
Scientific Research Applications
2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione
- 2-(3-bromo-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
- 2-(3-chloro-4-hydroxyphenyl)-1H-indene-1,3(2H)-dione
Uniqueness
2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to the presence of both chloro and hydroxy substituents on the benzylidene group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-chloro-4-hydroxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3/c17-13-8-9(5-6-14(13)18)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDXJFAVOSOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977419 |
Source
|
Record name | 2-[(3-Chloro-4-hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6185-65-5 |
Source
|
Record name | 2-[(3-Chloro-4-hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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